molecular formula C12H13F2NO B1380532 4-Butoxy-2,6-difluorophenylacetonitrile CAS No. 1373921-02-8

4-Butoxy-2,6-difluorophenylacetonitrile

Cat. No.: B1380532
CAS No.: 1373921-02-8
M. Wt: 225.23 g/mol
InChI Key: HHTXIUHAJIHUKO-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorophenylacetonitrile is a chemical compound with the molecular formula C12H13F2NO and a molecular weight of 225.24 g/mol . It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,6-difluorophenylacetonitrile typically involves the reaction of 4-butoxy-2,6-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) to facilitate the formation of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,6-difluorophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of butoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of butoxy-substituted phenylamines.

Scientific Research Applications

4-Butoxy-2,6-difluorophenylacetonitrile is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the butoxy and fluorine groups can influence its binding affinity and specificity towards these targets. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-(4-butoxy-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTXIUHAJIHUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262943
Record name Benzeneacetonitrile, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-02-8
Record name Benzeneacetonitrile, 4-butoxy-2,6-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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